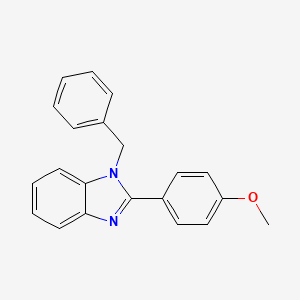

1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a benzyl group and a methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of a catalyst such as phosphoric acid, yielding the desired benzimidazole derivative . The reaction is usually carried out in a solvent like methanol under reflux conditions, providing moderate to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The choice of solvent and reaction conditions is also tailored to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Condensation with Aldehydes

-

Procedure : o-Phenylenediamine reacts with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in the presence of catalysts like boric acid or phosphoric acid .

-

Conditions :

Aerobic Oxidative Condensation

-

Procedure : A one-pot two-step reaction where benzyl alcohol is oxidized to benzaldehyde under oxygen, followed by condensation with o-phenylenediamine .

-

Conditions :

N-Alkylation

-

Procedure : Introduction of alkyl groups (e.g., benzyl or heptyl) via nucleophilic substitution using alkyl halides .

-

Conditions :

Condensation Pathway

The reaction proceeds via:

-

Imine Formation : Condensation of o-phenylenediamine with an aldehyde to form an imine intermediate.

-

Cyclization : Subsequent cyclization to form the benzimidazole ring, driven by acidic or catalytic conditions .

Oxidative Pathway

In aerobic oxidative condensation:

-

Benzyl Alcohol Oxidation : TEMPO and NaNO₂ convert benzyl alcohol to benzaldehyde under oxygen.

-

Condensation : Benzaldehyde reacts with o-phenylenediamine to form the benzimidazole .

Catalyst Comparison

A study evaluating catalysts for benzimidazole synthesis revealed:

| Catalyst | Yield (%) | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|

| Phosphoric Acid | 61–89 | 13–30 | Mild (e.g., 50°C) |

| Acetic Acid | 25 | 25 | 50°C |

| Ammonium Salts | Up to 94 | 4 | Room temperature |

Phosphoric acid enables efficient synthesis under eco-friendly conditions, while ammonium salts (e.g., NH₄Cl) provide high yields in traditional methods .

Ionic Liquid Effects

In oxidative condensation, ionic liquids influence reaction efficiency:

-

[MIMPs]Cl⁻ : Achieved 85% yield with 20 mol% catalyst loading.

-

Pyridinium-based ILs : Lower yields due to weaker catalytic activity .

Purification and Characterization

Applications De Recherche Scientifique

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).

- Results :

- Compound exhibited an IC50 value of 16.38 μM against MDA-MB-231 cells.

- Demonstrated moderate activity against HeLa cells with IC50 values ranging from 20 to 30 μM.

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been well-documented. This compound has shown efficacy against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Fungal Strains Tested : Candida albicans, Aspergillus niger.

- Results :

- Minimum inhibitory concentration (MIC) values were recorded at 8 μg/mL for Staphylococcus aureus.

- Moderate antifungal activity was noted against Candida albicans with MIC values around 64 μg/mL.

Table 2: Antimicrobial Activity of this compound

Anti-inflammatory Activity

Recent studies have indicated that benzimidazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

- Experimental Model : Rat paw edema induced by carrageenan.

- Results :

- The compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Potential Anti-diabetic Applications

Emerging research suggests that derivatives of benzimidazole may also possess anti-diabetic properties.

Case Study: In Silico Studies on Anti-diabetic Properties

- Target Protein : Agonist binding site of the protein related to diabetes.

- Findings :

- The compound showed promising binding interactions with key residues, indicating its potential as an oral anti-diabetic drug.

Table 3: In Silico Findings for Anti-diabetic Potential

| Property | Observations | Reference |

|---|---|---|

| Binding Affinity | Strong hydrogen bonds with glutamine residues | |

| Interaction with Active Site | Established π bonds with tyrosine residues |

Conclusion and Future Directions

The compound this compound presents a versatile scaffold for the development of new therapeutic agents across multiple disease states. Its demonstrated activities against cancer, microbial infections, inflammation, and potential diabetes highlight its importance in medicinal chemistry.

Future research should focus on:

- Further optimization of its structure to enhance bioactivity.

- Comprehensive in vivo studies to validate its therapeutic efficacy.

- Exploration of its mechanism of action at the molecular level.

Mécanisme D'action

The mechanism of action of 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In medicinal chemistry, it is often studied for its ability to interfere with cellular pathways involved in disease processes, such as cancer cell proliferation or viral replication .

Comparaison Avec Des Composés Similaires

1-Benzyl-2-phenylbenzimidazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

1-Benzyl-2-(4-chlorophenyl)benzimidazole: Contains a chlorine substituent instead of a methoxy group, potentially altering its pharmacological properties.

1-Benzyl-2-(4-hydroxyphenyl)benzimidazole: Features a hydroxyl group, which can influence its solubility and interaction with biological targets

Uniqueness: 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole is unique due to the presence of the methoxy group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Activité Biologique

1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human leukemia cell lines (K562S and K562R), with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The compound induces apoptosis through the activation of caspases (caspase 3/7) and alters the expression levels of pro-apoptotic genes (BAX, BIM, BAD) in treated cells .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied.

Antibacterial Effects:

- Inhibition Studies : Research indicates that this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown moderate effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values suggesting its potential as an antibacterial agent .

Antifungal Effects:

- The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating moderate antifungal activity with MIC values around 64 μg/mL for both strains .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. The presence of lipophilic groups, such as the methoxyphenyl substituent in this compound, enhances membrane permeability and cellular uptake, which may contribute to its increased potency against cancer cells .

Case Studies

Recent research has focused on the synthesis and evaluation of various benzimidazole derivatives, including:

- Synthesis and Evaluation : A study synthesized several derivatives and assessed their antiproliferative activities against multiple cancer cell lines. Notably, compounds with similar structural motifs exhibited varying degrees of cytotoxicity, highlighting the importance of specific substitutions on the benzimidazole core .

- Combination Therapies : Some studies suggest that combining this compound with other agents may enhance its therapeutic efficacy. For example, hydrazone derivatives demonstrated synergistic effects when combined with benzimidazoles in cancer treatment .

Propriétés

IUPAC Name |

1-benzyl-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-24-18-13-11-17(12-14-18)21-22-19-9-5-6-10-20(19)23(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMBHJPYMAQLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.